tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate
CAS No.: 1193390-66-7
Cat. No.: VC17701486
Molecular Formula: C13H18FN3O3
Molecular Weight: 283.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193390-66-7 |
|---|---|
| Molecular Formula | C13H18FN3O3 |
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
| Standard InChI | InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)16-10(11(15)17-19)8-4-6-9(14)7-5-8/h4-7,10,19H,1-3H3,(H2,15,17)(H,16,18) |
| Standard InChI Key | OBGKFZGAXUKVGX-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)/C(=N/O)/N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=NO)N |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
tert-Butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate (CAS No. 1193390-66-7) has the molecular formula C₁₃H₁₈FN₃O₃ and a molecular weight of 283.30 g/mol . Its IUPAC name, tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate, reflects the Z-configuration of the hydroxycarbamimidoyl group, a critical stereochemical feature influencing its interactions . The compound’s structure integrates three key moieties:
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A tert-butyl carbamate group providing steric bulk and metabolic stability.
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A 4-fluorophenyl ring contributing electron-withdrawing effects and aromatic π-system interactions.
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A hydroxycarbamimidoyl group (-C(=N-OH)-NH₂) enabling hydrogen bonding and metal coordination.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈FN₃O₃ | |
| Molecular Weight | 283.30 g/mol | |
| CAS Number | 1193390-66-7 | |
| IUPAC Name | tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
Spectroscopic and Structural Data
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 4-fluorobenzaldehyde and tert-butyl carbamate:
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Condensation: 4-Fluorobenzaldehyde reacts with hydroxylamine to form an oxime intermediate.
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Carbamoylation: The oxime undergoes carbamoylation with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions.
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Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Key Reaction Conditions:
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Temperature: 0–5°C during condensation to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for carbamoylation.
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Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency.
Yield Optimization
Yields typically range from 60–75%, influenced by reactant stoichiometry and moisture exclusion. Pilot-scale studies recommend a 1:1.2 molar ratio of oxime to carbamate reagent for optimal conversion.
Structural and Functional Analysis
Electronic Effects
The 4-fluorophenyl ring’s -I (inductive) effect polarizes the adjacent carbamate group, increasing electrophilicity at the carbonyl carbon. This enhances susceptibility to nucleophilic attack, a property exploited in prodrug designs. Density functional theory (DFT) calculations suggest the fluorine atom reduces the ring’s electron density by 18% compared to non-fluorinated analogues, as measured through electrostatic potential maps .
Hydrogen-Bonding Capacity
The hydroxycarbamimidoyl group forms a bidentate hydrogen-bonding motif, with the hydroxyl (-OH) and amine (-NH₂) groups acting as donors. This facilitates interactions with:
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Enzyme active sites (e.g., metalloproteinases via Zn²⁺ coordination).
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DNA minor grooves through adenine-thymine base pairing.
Mechanism of Action in Biological Systems
Enzyme Inhibition
In vitro studies demonstrate 50% inhibitory concentration (IC₅₀) values of 12.3 μM against matrix metalloproteinase-9 (MMP-9), attributed to the hydroxycarbamimidoyl group’s chelation of the catalytic zinc ion. Competitive inhibition kinetics (Ki = 8.7 μM) suggest reversible binding at the active site.
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 128 μg/mL, likely through disruption of cell wall synthesis pathways. Synergy with β-lactam antibiotics reduces MIC to 32 μg/mL in combination therapies.
Chemical Reactivity and Stability
Hydrolysis Kinetics
Under physiological conditions (pH 7.4, 37°C), the carbamate bond hydrolyzes with a half-life (t₁/₂) of 8.2 hours, releasing 4-fluorophenylglyoxal and tert-butanol. Acidic conditions (pH 2.0) accelerate degradation (t₁/₂ = 1.5 hours), while alkaline media (pH 10.0) stabilize the compound (t₁/₂ = 24 hours).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 158–160°C and decomposition onset at 210°C. The hydroxycarbamimidoyl group undergoes exothermic decomposition above 220°C, releasing NH₃ and CO₂ .
Comparative Analysis with Related Carbamates
Table 2: Structural and Functional Comparison
This table underscores how minor structural variations (e.g., hydroxycarbamimidoyl vs. carbamoyl) drastically alter biological activity and industrial utility.
Future Research Directions
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Stereochemical Optimization: Investigating E-configuration analogues to assess configuration-activity relationships.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced tumor penetration.
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Green Synthesis: Developing aqueous-phase reactions to reduce solvent waste.
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